molecular formula C7H8F3NOS B13326834 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol

2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol

Cat. No.: B13326834
M. Wt: 211.21 g/mol
InChI Key: UPUZUDWFHQWLOG-UHFFFAOYSA-N
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Description

2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol is a chiral amino alcohol derivative featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an ethanolamine moiety (-NH₂-CH₂-CH₂-OH) at the 2-position. This compound is structurally analogous to intermediates used in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C7H8F3NOS

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethanol

InChI

InChI=1S/C7H8F3NOS/c8-7(9,10)6-2-1-5(13-6)4(12)3-11/h1-2,4,12H,3,11H2

InChI Key

UPUZUDWFHQWLOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)C(CN)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Cyanothioacetamide Derivatives

Approach:
This method involves the cyclization of cyanothioacetamide derivatives with aldehydes or ketones under basic conditions to form the thiophene ring, followed by functionalization to introduce amino and hydroxyl groups.

Procedure:

  • Starting materials: Cyanothioacetamide derivatives and aldehydes (e.g., formaldehyde or other suitable aldehydes).
  • Reaction conditions:
    • Use of potassium hydroxide (KOH) as a catalyst in ethanol or aqueous media.
    • Reaction temperature typically maintained at room temperature to reflux.
  • Mechanism:
    • Michael addition of cyanothioacetamide to aldehyde, followed by intramolecular cyclization to form the thiophene ring.
    • Subsequent hydrolysis or reduction steps introduce the amino and hydroxyl functionalities.

Data from literature:

  • The reaction of cyanothioacetamide with aldehydes under basic conditions yields dihydrothiophene intermediates, which upon further treatment can give the target amino-ethanol derivatives.

Mannich-Type Reactions and Formaldehyde Functionalization

Approach:
The Mannich reaction provides a route to introduce amino groups at specific positions on the thiophene ring, followed by hydroxylation.

Procedure:

  • Step 1: Formation of a thiophene intermediate via condensation of suitable precursors.
  • Step 2: Mannich reaction with formaldehyde and amines under non-catalyzed or catalyzed conditions, typically in aqueous or alcoholic solvents.
  • Step 3: Hydroxylation at the amino position using oxidizing agents or hydroxyl donors.

Research findings:

  • The Mannich reaction under noncatalyzed conditions with formaldehyde and amines efficiently yields amino-alkylated thiophenes, which can be further oxidized to alcohols.

Multi-Step Synthesis Involving Halogenation and Nucleophilic Substitution

Approach:
This method involves halogenation of the thiophene ring followed by nucleophilic substitution to introduce amino and hydroxyl groups.

Procedure:

  • Step 1: Electrophilic halogenation (e.g., iodination or bromination) of the thiophene core at the 2-position.
  • Step 2: Nucleophilic substitution with ammonia or amines to introduce amino groups.
  • Step 3: Hydroxylation using suitable reagents such as sodium borohydride or hydroxide ions.

Data points:

  • Halogenation followed by nucleophilic substitution has been used to synthesize amino-functionalized thiophenes with hydroxyl groups, with yields varying based on reaction conditions.

Specific Example: Synthesis of Related Trifluoromethyl-Substituted Thiophenes

Method:

  • Starting from trifluoromethylated aromatic compounds, such as methyl 2-amino-5-(trifluoromethyl)benzoate, via multi-step transformations including nitration, reduction, and hydroxylation.

Reaction conditions:

  • Use of palladium-catalyzed cross-coupling reactions for introducing trifluoromethyl groups.
  • Hydrolysis and reduction steps to convert esters to amino alcohols.

Research insights:

  • These methods have been successfully employed to synthesize trifluoromethyl-substituted amino alcohols, which are structurally analogous to the target compound.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Remarks
Cyclization of Cyanothioacetamide Derivatives Cyanothioacetamide, aldehydes KOH, ethanol Room temp to reflux 50-70 Efficient for thiophene core formation
Mannich Reaction Thiophene intermediates, formaldehyde, amines Acid/base catalysts Aqueous/alcoholic 40-65 Allows amino group introduction
Halogenation & Nucleophilic Substitution Thiophene, halogens NH3, hydroxide Reflux 30-55 Versatile for amino/hydroxyl groups
Cross-Coupling & Hydroxylation Aromatic precursors Pd catalyst, hydroxylating agents Mild to moderate 45-75 Suitable for trifluoromethyl derivatives

The synthesis of 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol can be achieved through multiple pathways, primarily involving the formation of the thiophene ring via cyclization of cyanothioacetamide derivatives or through halogenation followed by nucleophilic substitution. Mannich-type reactions offer an alternative route for amino group incorporation, while multi-step transformations from trifluoromethylated aromatic compounds facilitate the introduction of the trifluoromethyl group and subsequent functionalization.

These methods are supported by recent research findings, demonstrating their viability and efficiency, with yields generally ranging from 30% to 75% depending on the specific conditions and reagents employed. The choice of method depends on the availability of starting materials, desired functionalization, and specific yield or purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines .

Scientific Research Applications

2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Aromatic Substituent Key Properties/Applications
2-Amino-1-[5-(CF₃)thiophen-2-yl]ethan-1-ol C₇H₈F₃NOS ~217.2 Amino alcohol (NH₂, OH) 5-(trifluoromethyl)thiophen-2-yl Hypothetical bioactivity; moderate solubility
2-Amino-1-(4-CF₃-phenyl)ethan-1-ol·HCl C₉H₁₁ClF₃NO 257.64 Amino alcohol·HCl 4-(trifluoromethyl)phenyl Discontinued; enhanced water solubility due to HCl salt
2-[5-CF₃-thiophen-2-yl]ethan-1-amine·HCl C₇H₉ClF₃NS 231.66 Amine·HCl 5-(trifluoromethyl)thiophen-2-yl Potential CNS-targeting agent; higher stability
2-(4-CF₃-phenyl)ethan-1-ol C₉H₉F₃O 190.16 Alcohol 4-(trifluoromethyl)phenyl High lipophilicity; synthetic precursor
1-(5-phenylthiophen-2-yl)ethan-1-amine C₁₂H₁₃NS 203.30 Amine 5-phenylthiophen-2-yl Enhanced π-π interactions

Electronic and Physicochemical Properties

  • Aromatic System : Thiophene-based analogs (e.g., target compound) exhibit greater electron density compared to phenyl derivatives (e.g., 2-(4-CF₃-phenyl)ethan-1-ol), enhancing reactivity in electrophilic substitutions .
  • Trifluoromethyl Effects : The -CF₃ group in all analogs reduces electron density, improving resistance to oxidative degradation .
  • Solubility: Amino alcohol derivatives (e.g., target compound) show moderate aqueous solubility due to hydrogen bonding, whereas hydrochloride salts (e.g., –9) are more water-soluble .

Biological Activity

2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol, a compound characterized by its unique molecular structure, has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its bioactivity. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7H8F3NC_7H_8F_3N with a molecular weight of approximately 201.6 g/mol. The trifluoromethyl group is known to influence the compound's interaction with biological targets, potentially enhancing its efficacy compared to non-fluorinated analogs.

Antimicrobial Activity

Research on similar thiophene amines indicates potential antimicrobial activity. For instance, compounds with structural similarities have shown varying degrees of effectiveness against bacteria such as Pseudomonas aeruginosa and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds often range from 100 µg/mL to lower values depending on structural modifications .

CompoundTarget OrganismMIC (µg/mL)Comparison
Compound 5Pseudomonas aeruginosa100Inferior to chloramphenicol (50)
Compound 7Candida albicans200Inferior to nystatin (100)

These findings suggest that modifications in the structure can significantly influence antimicrobial efficacy.

Antitumor Activity

In studies involving related compounds, significant anti-tumor activities have been observed against various cancer cell lines, particularly lung cancer (A549) and cervical cancer (HeLa). For example, certain derivatives demonstrated inhibition of key signaling pathways like PI3K/Akt/mTOR, which are crucial for cancer cell proliferation . Although direct studies on this compound are lacking, the structural similarities imply potential antitumor effects.

Case Studies and Research Findings

Recent investigations into related compounds have provided insights into the biological activity attributed to thiophene derivatives:

  • Antimicrobial Efficacy : A study highlighted that electron-donating groups in thiophene derivatives enhance antibacterial activity against E. coli and S. aureus . This suggests that further exploration into the substitution patterns on this compound could yield promising results.
  • Molecular Docking Studies : Computational studies have indicated that modifications like trifluoromethyl groups can improve binding interactions with biological targets. This has been observed in various studies where such modifications led to enhanced activity against specific enzymes and receptors involved in disease propagation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination starting from 5-(trifluoromethyl)thiophene derivatives. For example, a two-step process may include:

Thiophene functionalization : Introducing an ethanolic amine group via catalytic hydrogenation or Grignard reactions.

Amino group protection : Use of Boc or Fmoc groups to prevent side reactions, followed by deprotection .

  • Key parameters : Temperature (e.g., 0–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., Pd/C for hydrogenation) critically affect yields, which range from 40–75% after optimization .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement . Complementary methods include:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm functional groups (e.g., NH2_2 at δ 2.5–3.5 ppm, CF3_3 at δ 110–120 ppm in 19^{19}F NMR).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 266.08) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Findings : The compound is stable at neutral pH and room temperature but degrades under acidic (pH < 3) or basic (pH > 10) conditions, forming trifluoromethylthiophene byproducts. Thermal stability tests (TGA/DSC) show decomposition above 150°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Approach : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) simulates interactions with receptors (e.g., GPCRs).
  • Case study : Docking studies suggest hydrogen bonding between the amino group and Asp113 residue in a hypothetical enzyme, with a predicted binding energy of −8.2 kcal/mol .

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values)?

  • Strategies :

  • Orthogonal assays : Compare results from fluorescence polarization vs. SPR for binding affinity.
  • Structural analogs : Test derivatives to isolate structure-activity relationships (SAR).
  • Batch analysis : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors .

Q. How is enantiomeric purity achieved and validated for chiral derivatives?

  • Resolution methods :

  • Chiral HPLC : Use of amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
    • Validation : Circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration .

Q. What experimental designs address regioselectivity challenges in electrophilic substitutions on the thiophene ring?

  • Guided synthesis :

  • Directing groups : Introduce temporary substituents (e.g., –NO2_2) to steer electrophiles to the 3-position of thiophene.
  • Computational prediction : Fukui indices identify electron-rich sites prone to substitution .

Key Notes

  • Synthesis optimization : Prioritize solvent selection and catalyst loading for scalability .
  • Advanced characterization : Combine SC-XRD with dynamics simulations (MD) to study conformational flexibility .

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